



A Technical Guide to Retf-4NA and Related Chromogenic Chymase Substrates

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Retf-4NA**, a selective chromogenic substrate for chymase, and its related compounds. This document details their biochemical properties, synthesis, experimental applications, and the signaling pathways influenced by chymase activity.

Introduction to Retf-4NA

Retf-4NA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) group. Its peptide sequence is Acetyl-Arginine-Glutamic acid-Threonine-Phenylalanine (Ac-Arg-Glu-Thr-Phe). Upon cleavage of the amide bond between the phenylalanine residue and the pNA group by chymase, the chromogenic p-nitroaniline is released, which can be quantified spectrophotometrically at or near 405-410 nm. This property makes **Retf-4NA** a valuable tool for the sensitive and selective measurement of chymase activity in various biological samples, including complex fluids like serum.

Core Compound Profile: Retf-4NA

Chemical Structure: Ac-Arg-Glu-Thr-Phe-pNA

Molecular Formula: C32H43N9O10



Mechanism of Action: **Retf-4NA** serves as a specific substrate for chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Chymase preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids, such as phenylalanine in the **Retf-4NA** sequence. The hydrolysis of the peptide bond liberates the yellow-colored p-nitroaniline molecule, allowing for the kinetic monitoring of enzyme activity.

Data Presentation: Quantitative Comparison of Chymase Substrates

The following table summarizes the kinetic parameters for **Retf-4NA** and other commonly used peptidyl p-nitroanilide substrates for chymase and related proteases. This data is essential for selecting the appropriate substrate for specific research needs, offering a comparative view of their efficiency and selectivity.

| Substrate | Sequence | Target Protease(s) | Km (μM) | kcat (s ⁻¹) | kcat/Km (M ⁻¹ s ⁻¹) |
|---|-----------------------------|------------------------|-----------------------|-------------------------|--|
| Retf-4NA | Ac-Arg-Glu- Thr-Phe-pNA | Chymase | Data not available | Data not available | Reported as highly selective |
| Suc-Ala-Ala- Pro-Phe-pNA | Suc-Ala-Ala- Pro-Phe-pNA | Chymotrypsin , Chymase | ~50 | ~77 | ~1.5 x 10 ⁶ |
| Suc-Val-Pro- Phe-pNA | Suc-Val-Pro- Phe-pNA | Chymase | Data not available | Data not available | Reported as highly reactive[1] |
| N-Benzoyl-L- Tyrosine Ethyl Ester (BTEE) | N/A | Chymase | Data not available | Data not available | Historically used for activity definition |

Note: Specific kinetic constants for **Retf-4NA** are not readily available in the public domain, likely due to its nature as a custom-synthesized, specialized reagent. However, its high selectivity for chymase over other proteases like chymotrypsin and cathepsin G is its key characteristic.



Experimental Protocols Synthesis of Retf-4NA and Related Peptidyl pNitroanilides

The synthesis of **Retf-4NA** and similar peptidyl p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[2][3][4][5][6]

General Protocol Outline:

- Resin Preparation: A suitable resin, such as a Rink amide or Wang resin, is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
- Anchoring of p-Nitroaniline: p-Nitroaniline, or a derivative like 5-amino-2-nitrobenzoic acid (Anb5,2) for improved coupling efficiency, is coupled to the resin.[7]
- Stepwise Amino Acid Coupling:
 - The N-terminal Fmoc protecting group of the resin-bound pNA is removed using a piperidine solution in DMF.
 - The first Fmoc-protected amino acid (in this case, Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected amino group on the resin.
 - The resin is washed to remove excess reagents and byproducts.
 - This deprotection-coupling-washing cycle is repeated for each subsequent amino acid in the sequence (Thr, Glu, Arg).
- N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated using acetic anhydride.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the sidechain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).



 Purification and Characterization: The crude peptide is purified by reverse-phase highperformance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Chymase Activity Assay

This protocol provides a general method for measuring chymase activity using a chromogenic substrate like **Retf-4NA**.

Materials:

- Purified chymase or biological sample containing chymase
- **Retf-4NA** (or other p-nitroanilide substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1.5 M NaCl)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

- Reagent Preparation: Prepare a stock solution of Retf-4NA in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
- Assay Setup:
 - Add a defined volume of assay buffer to each well of the 96-well plate.
 - Add the chymase-containing sample or purified enzyme to the wells.
 - Include appropriate controls, such as a blank (no enzyme) and a known chymase inhibitor (e.g., chymostatin) to confirm specificity.
- Initiation of Reaction: Add the Retf-4NA substrate solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in absorbance at 405-410 nm over time. The rate of change in absorbance is

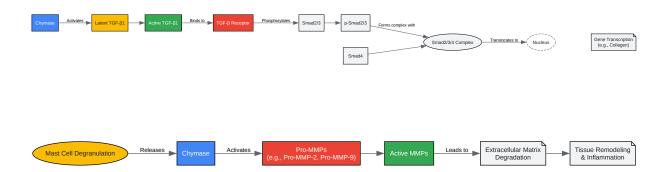


directly proportional to the chymase activity.

 Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Enzyme activity can be quantified using a standard curve generated with a known concentration of p-nitroaniline.

Signaling Pathways and Logical Relationships

Chymase plays a significant role in various physiological and pathological processes, primarily through its enzymatic activity on a range of substrates. The following diagrams illustrate key signaling pathways and workflows involving chymase.







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